Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate
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Overview
Description
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low mineralocorticoid activity, making it a preferred choice in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate involves multiple steps, starting from basic steroidal precursors. One common method involves the fluorination of a suitable steroidal intermediate, followed by hydroxylation and sulfonation reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product through crystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce halogen or sulfonate groups into the molecule .
Scientific Research Applications
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroidal reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for its anti-inflammatory and immunosuppressive properties.
Industry: Employed in the formulation of pharmaceutical products and as a precursor in the synthesis of other steroidal compounds
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Known for its high potency and low mineralocorticoid activity.
Methylprednisolone: Commonly used for its anti-inflammatory and immunosuppressive effects
Uniqueness
Pregna-1,4-diene-3,20-dione-9-fluoro-11beta,17,21-trihydroxy-6alpha-methyl-21-methanesulfonate is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and reduce its mineralocorticoid activity. This makes it particularly effective in treating conditions where high anti-inflammatory activity is required without significant sodium retention .
Properties
Molecular Formula |
C23H31FO7S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-15-6-8-22(28,19(27)12-31-32(4,29)30)21(15,3)11-18(26)23(17,24)20(2)7-5-14(25)10-16(13)20/h5,7,10,13,15,17-18,26,28H,6,8-9,11-12H2,1-4H3/t13-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
DGISQSXPSOFZGZ-ANMQSBJQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COS(=O)(=O)C)O |
Origin of Product |
United States |
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